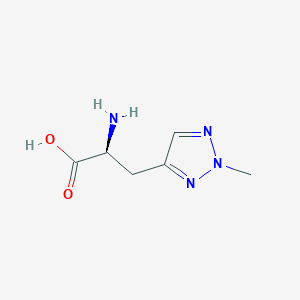

(2S)-2-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid

Description

Properties

Molecular Formula |

C6H10N4O2 |

|---|---|

Molecular Weight |

170.17 g/mol |

IUPAC Name |

(2S)-2-amino-3-(2-methyltriazol-4-yl)propanoic acid |

InChI |

InChI=1S/C6H10N4O2/c1-10-8-3-4(9-10)2-5(7)6(11)12/h3,5H,2,7H2,1H3,(H,11,12)/t5-/m0/s1 |

InChI Key |

DAIQGFKGBKDJBM-YFKPBYRVSA-N |

Isomeric SMILES |

CN1N=CC(=N1)C[C@@H](C(=O)O)N |

Canonical SMILES |

CN1N=CC(=N1)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

General Approach

The general approach to synthesizing triazole derivatives involves the following steps:

Preparation of Alkyne and Azide Precursors : This involves synthesizing or obtaining the necessary alkyne and azide compounds that will undergo the cycloaddition reaction.

Cycloaddition Reaction : The alkyne and azide are reacted in the presence of a copper catalyst to form the triazole ring. This reaction is often performed in solvents like water or organic solvents with a copper(I) catalyst.

Amino Acid Moiety Introduction : The introduction of the amino acid moiety can be achieved through various methods, including the use of amino acid derivatives or by modifying the triazole ring post-cycloaddition.

Characterization

The synthesized compound is typically characterized using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structure and purity.

- Fourier Transform Infrared (FTIR) Spectroscopy : To identify functional groups.

- Mass Spectrometry : To determine the molecular weight and confirm the structure.

Chemical Reactions and Modifications

(2S)-2-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid can undergo various chemical reactions to modify its properties:

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Oxidation | Potassium permanganate | Mild conditions | Oxidized triazole derivatives |

| Reduction | Sodium borohydride | Mild conditions | Reduced triazole derivatives |

| Substitution | Amines, alcohols | Mild conditions | Substituted triazole derivatives |

Biological Activities and Applications

This compound is studied for its potential biological activities, including antimicrobial and anticancer effects. The triazole ring can interact with enzymes and receptors, modulating their activity, which may lead to various biological effects such as enzyme inhibition or receptor modulation.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties and functionalities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols under mild conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield triazole derivatives with different functional groups, while reduction reactions can produce amine-substituted triazoles.

Scientific Research Applications

(2S)-2-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between (2S)-2-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid and related compounds:

Structural and Functional Insights

Heterocycle Type and Electronic Effects :

- The target compound’s 1,2,3-triazole ring is more electron-deficient than histidine’s imidazole, altering its hydrogen-bonding capacity and metal-coordination behavior. This property may enhance interactions with enzymes or receptors requiring electron-deficient ligands .

- Benzotriazole derivatives (e.g., –9) exhibit stronger π-π stacking due to their fused benzene ring, making them suitable for crystallographic studies but less soluble in aqueous media .

However, this group may improve metabolic stability . Histidine’s imidazole side chain allows for pH-dependent protonation, critical for enzyme active sites, a feature absent in synthetic triazole derivatives .

Synthetic Accessibility: Triazole-containing amino acids are often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation reactions, as seen in analogs from and . Benzotriazole derivatives require multi-step syntheses involving diazotization or palladium-catalyzed coupling, contributing to their high cost (e.g., $1,600/g in ) .

Biological Activity

(2S)-2-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid, commonly referred to as a triazole derivative, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, characterization, and biological evaluations, highlighting its pharmacological significance.

- CAS Number : 1547646-28-5

- Molecular Formula : CHNO

- Molecular Weight : 170.17 g/mol

The compound features a triazole ring which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of suitable precursors under controlled conditions. Characterization is performed using techniques such as:

- NMR Spectroscopy

- FTIR Spectroscopy

- Mass Spectrometry

These methods confirm the structural integrity and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance:

- A study showed that related triazole compounds displayed potent activity against various bacterial strains with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Potential

Triazoles are also being explored for their anticancer properties. In vitro studies have indicated that this compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. The mechanism often involves interference with cell cycle progression and induction of oxidative stress .

Enzyme Inhibition

One of the notable biological activities of this compound is its potential as an enzyme inhibitor:

- It has been reported to inhibit certain enzymes related to cancer progression and metabolic disorders. For example, studies on similar triazole derivatives have shown promising results in inhibiting enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases .

Case Studies

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Binding to Enzyme Active Sites : Molecular docking studies suggest that the compound can effectively bind to active sites of various enzymes, altering their function.

- Induction of Oxidative Stress : The presence of the triazole moiety may facilitate the generation of reactive oxygen species (ROS), leading to cellular damage in cancer cells.

Q & A

Q. What are the optimal synthetic routes for (2S)-2-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid in laboratory settings?

The synthesis typically involves multi-step organic reactions, including:

- Regioselective triazole formation : Cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) under controlled conditions to introduce the 2-methyltriazole moiety.

- Amino acid backbone assembly : Use of chiral auxiliaries or enzymatic resolution to achieve the (2S)-configuration. For example, reductive amination with NaBH3CN in methanol at 0°C to room temperature (yields: 85–90%) .

- Final deprotection : Acidic hydrolysis (e.g., concentrated HCl under reflux) to remove protecting groups and isolate the free amino acid (yields: 70–75%) .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- NMR spectroscopy : 1H and 13C NMR confirm regiochemistry and stereochemistry. For example, the triazole proton resonates at δ 7.8–8.2 ppm, while the α-proton of the amino acid appears at δ 3.8–4.2 ppm .

- X-ray crystallography : SHELXL refinement (via SHELX programs) resolves absolute configuration and hydrogen-bonding networks. High-resolution data (d < 1.0 Å) are recommended for accurate refinement of the triazole ring’s electron density .

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 213.1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities for this compound?

Discrepancies may arise from:

- Assay variability : Standardize conditions (e.g., pH, temperature) across studies.

- Stereochemical purity : Verify enantiomeric excess via chiral HPLC or circular dichroism (CD), as the (2S)-configuration critically impacts binding .

- Molecular docking validation : Use software like AutoDock Vina to model interactions with target receptors (e.g., NMDA or GABA receptors), comparing results with crystallographic data .

Q. What strategies improve synthetic yield in multi-step protocols?

Key factors include:

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance intermediate stability during triazole formation .

- Catalyst screening : Transition-metal catalysts (e.g., Cu(I) for click chemistry) improve regioselectivity and reduce byproducts .

- Temperature control : Lower reaction temperatures (e.g., 0°C) minimize decomposition during reductive amination steps .

Q. How does the 2-methyl-2H-triazole-4-yl group influence electronic properties compared to other heterocycles?

- Electron-withdrawing effects : The triazole ring’s electronegativity (vs. imidazole or pyridine) alters the amino acid’s pKa and hydrogen-bonding capacity. For example, the triazole’s N3 atom participates in stronger π-π stacking interactions with aromatic residues in enzymes .

- Steric hindrance : The 2-methyl group restricts rotational freedom, potentially enhancing binding specificity to rigid receptor pockets .

Q. What methodologies validate the compound’s stability under physiological conditions?

- pH-dependent degradation studies : Incubate the compound in buffers (pH 1–10) and monitor decomposition via HPLC.

- Metabolic stability assays : Use liver microsomes to assess susceptibility to cytochrome P450 enzymes .

- Thermogravimetric analysis (TGA) : Determine thermal stability (e.g., decomposition onset >200°C) for storage and handling guidelines .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s antimicrobial activity?

- Strain specificity : Test activity against a standardized panel (e.g., ATCC strains) to control for genetic variability.

- Mechanistic studies : Compare MIC values with membrane permeability assays (e.g., SYTOX Green uptake) to distinguish bactericidal vs. static effects .

- Resistance profiling : Screen for efflux pump overexpression (e.g., via qPCR of mdr genes) to identify false-negative results .

Q. Why do crystallographic data sometimes show variability in triazole ring geometry?

- Thermal motion artifacts : High B-factors (>5 Ų) in the triazole ring suggest dynamic disorder. Mitigate by collecting data at cryogenic temperatures (100 K) .

- Twinning effects : Use SHELXD to detect and model twinned crystals, which are common in heterocyclic compounds .

Methodological Best Practices

Q. What protocols ensure reproducibility in enantioselective synthesis?

- Chiral stationary phases (CSPs) : Use Daicel Chiralpak columns (e.g., AD-H or AS-H) for HPLC purification.

- Asymmetric catalysis : Employ Evans auxiliaries or organocatalysts (e.g., L-proline) to achieve >99% ee .

Q. How can computational chemistry guide functionalization of the triazole ring?

- DFT calculations : Optimize substituent effects (e.g., methyl vs. phenyl groups) on electronic density using Gaussian 16 at the B3LYP/6-31G* level .

- MD simulations : Predict solvation effects and conformational flexibility in aqueous vs. lipid bilayer environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.